4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Also known as E7820, it is a small molecule inhibitor of angiogenesis, which is the process of forming new blood vessels. The inhibition of angiogenesis has been identified as a promising therapeutic approach for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid involves the inhibition of angiogenesis. Specifically, it targets the vascular endothelial growth factor receptor 2 (VEGFR2), which is a key mediator of angiogenesis. By inhibiting VEGFR2, 4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid prevents the formation of new blood vessels, thereby limiting the supply of nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, 4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid in lab experiments is its specificity for VEGFR2. This allows researchers to study the effects of angiogenesis inhibition without affecting other signaling pathways. However, one limitation is that its efficacy may vary depending on the specific cancer type and stage.
Direcciones Futuras
There are several future directions for the study of 4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and progression. Another direction is the investigation of its potential use in the treatment of other diseases, such as diabetic retinopathy and macular degeneration.
In conclusion, 4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid is a promising small molecule inhibitor of angiogenesis that has shown potential in the treatment of cancer and other diseases. Its specificity for VEGFR2 and other biochemical and physiological effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid has been reported in several scientific studies. One of the most common methods involves the reaction of 4-(ethoxycarbonyl)benzenesulfonyl chloride with 4-aminobenzamidine, followed by the addition of sodium hydroxide and 4-(carboxymethyl)benzoic acid. The resulting product is then purified through a series of chromatographic steps.
Aplicaciones Científicas De Investigación
The potential applications of 4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid in scientific research are vast. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been demonstrated to suppress tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
4-[[(4-ethoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-17(23)14-7-9-15(10-8-14)20-18(24)19-11-12-3-5-13(6-4-12)16(21)22/h3-10H,2,11H2,1H3,(H,21,22)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUPXYSWAZZKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}amino)methyl]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.